molecular formula C6H11ClO2 B3054947 Ethyl 2-chloro-2-methylpropanoate CAS No. 62554-44-3

Ethyl 2-chloro-2-methylpropanoate

Cat. No.: B3054947
CAS No.: 62554-44-3
M. Wt: 150.6 g/mol
InChI Key: ARQNAXVQDYBTEE-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-methylpropanoate (C₆H₁₁ClO₂) is a branched ester featuring a chlorine substituent at the α-carbon of the propanoate backbone. The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and steric hindrance from the methyl group, which may affect hydrolysis, nucleophilic substitution, or esterification reactions .

Properties

CAS No.

62554-44-3

Molecular Formula

C6H11ClO2

Molecular Weight

150.6 g/mol

IUPAC Name

ethyl 2-chloro-2-methylpropanoate

InChI

InChI=1S/C6H11ClO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3

InChI Key

ARQNAXVQDYBTEE-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C)Cl

Canonical SMILES

CCOC(=O)C(C)(C)Cl

Pictograms

Corrosive; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

Key structural analogs of ethyl 2-chloro-2-methylpropanoate include esters with halogen, aryloxy, or cyano substituents. A comparison of molecular formulas, weights, and substituents is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Reference
This compound C₆H₁₁ClO₂ 150.60 Chlorine, methyl (α-carbon) Inferred
Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate C₁₂H₁₄BrClO₃ 321.59 Bromo, chloro, phenoxy, methyl
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate C₁₃H₁₇ClO₃ 256.73 Chloro, methylphenoxy, methyl
Ethyl 2-isocyanato-2-methylpropanoate C₇H₁₁NO₃ 157.17 Isocyanato, methyl
Mthis compound C₅H₉ClO₂ 136.58 Chlorine, methyl (methyl ester)

Key Observations :

  • Electron-Withdrawing Groups : The chlorine atom enhances electrophilicity at the carbonyl carbon, increasing susceptibility to hydrolysis or nucleophilic attack .

Physicochemical Properties

Available data for analogs suggest trends in physical behavior:

Table 2: Comparative Physical Properties
Compound Melting Point (°C) Boiling Point (°C) Solubility (Water)
Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate N/A N/A Low (lipophilic)
Mthis compound N/A N/A Moderate (polar aprotic solvents)

Notes:

  • Limited solubility in water is common among halogenated esters due to their hydrophobic substituents .
  • Mthis compound’s predicted collision cross-section (CCS) in mass spectrometry (124.5 Ų for [M+H]⁺) suggests compact gas-phase ion structures .

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